Cinnamophilin

Description

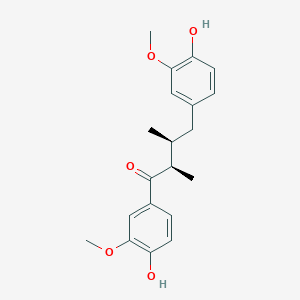

Structure

3D Structure

Properties

CAS No. |

154677-96-0 |

|---|---|

Molecular Formula |

C20H24O5 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(2R,3S)-1,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutan-1-one |

InChI |

InChI=1S/C20H24O5/c1-12(9-14-5-7-16(21)18(10-14)24-3)13(2)20(23)15-6-8-17(22)19(11-15)25-4/h5-8,10-13,21-22H,9H2,1-4H3/t12-,13+/m0/s1 |

InChI Key |

FPJCOLPRFZWPHM-QWHCGFSZSA-N |

SMILES |

CC(CC1=CC(=C(C=C1)O)OC)C(C)C(=O)C2=CC(=C(C=C2)O)OC |

Isomeric SMILES |

C[C@@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)C(=O)C2=CC(=C(C=C2)O)OC |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)C(C)C(=O)C2=CC(=C(C=C2)O)OC |

Synonyms |

cinnamophilin |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Cinnamophilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamophilin, a lignan isolated from Cinnamomum philippinense, has demonstrated a range of pharmacological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, with a primary focus on its well-established role as a dual inhibitor of thromboxane A2 (TXA2) synthase and a competitive antagonist of the thromboxane A2 (TP) receptor. Additionally, this guide will delve into its neuroprotective and anti-inflammatory properties, summarizing key experimental findings and elucidating the signaling pathways involved.

Core Mechanism of Action: Targeting the Thromboxane A2 Pathway

This compound's principal mechanism of action lies in its potent and selective interference with the thromboxane A2 signaling cascade. This is achieved through a dual-pronged approach: the inhibition of thromboxane A2 synthase, the enzyme responsible for the production of TXA2, and the competitive antagonism of the TP receptor, which prevents TXA2 from exerting its biological effects.[1][2][3]

Inhibition of Thromboxane A2 Synthase

This compound has been shown to inhibit the formation of thromboxane B2 (TXB2), a stable metabolite of TXA2, in a dose-dependent manner.[3] This indicates a direct or indirect inhibition of thromboxane A2 synthase. The reduction in TXA2 synthesis contributes to its anti-platelet and vasodilatory effects.

Competitive Antagonism of the Thromboxane A2 (TP) Receptor

This compound acts as a competitive antagonist at the TP receptor, effectively blocking the actions of TXA2 and its stable analogs, such as U-46619.[2][4] This antagonism has been demonstrated in various tissues, including platelets, vascular smooth muscle, and tracheal smooth muscle.[2][3] The binding of this compound to the TP receptor prevents the conformational changes necessary for G-protein coupling and the initiation of downstream signaling events.

The downstream signaling of the TP receptor involves its coupling to Gq and G13 proteins.[5] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The G13 pathway activates the small GTPase RhoA, which, through its effector Rho-kinase (ROCK), leads to the phosphorylation of myosin light chain phosphatase, sensitizing the contractile machinery to calcium. By blocking the TP receptor, this compound effectively inhibits these downstream events.

Signaling Pathway Diagram: TP Receptor Antagonism by this compound

Quantitative Data on TP Receptor Antagonism

| Tissue/Cell Type | Agonist | Parameter | Value | Reference |

| Human Platelet-Rich Plasma | U-46619 | IC50 (Aggregation) | 3.0 ± 0.4 µM | [3] |

| Human Platelet-Rich Plasma | Arachidonic Acid | IC50 (Aggregation) | 5.0 ± 0.4 µM | [3] |

| Human Platelet-Rich Plasma | Collagen | IC50 (Aggregation) | 5.6 ± 0.6 µM | [3] |

| Human Platelet-Rich Plasma | U-46619 | pA2 | 7.3 ± 0.2 | [3] |

| Rat Aorta | U-46619 | pA2 | 6.3 ± 0.1 | [3] |

| Guinea-Pig Trachea | U-46619 | pA2 | 5.2 ± 0.2 | [3] |

| Rabbit Platelets | U-46619 | pA2 | 6.3 ± 0.3 | [4] |

Neuroprotective Mechanisms

This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia.[6][7] While the precise signaling pathways are still under investigation, the available evidence points towards a multifactorial mechanism involving antioxidant activity and modulation of key neuronal signaling pathways.

Antioxidant and Radical Scavenging Activity

A primary neuroprotective mechanism of this compound is attributed to its potent antioxidant and free radical scavenging properties. In models of transient focal cerebral ischemia, this compound treatment has been shown to reduce oxidative damage, highlighting its ability to neutralize reactive oxygen species generated during reperfusion injury.[6][7]

Modulation of Neuronal Signaling Pathways

While direct studies on this compound are limited, research on cinnamaldehyde, a major constituent of cinnamon, provides insights into potential neuroprotective signaling pathways. These include the regulation of autophagy and the inhibition of glycogen synthase kinase-3β (GSK-3β).[8][9] Dysregulation of autophagy and over-activation of GSK-3β are implicated in the pathogenesis of several neurodegenerative diseases.

Experimental Workflow: In Vivo Model of Cerebral Ischemia

Anti-inflammatory Mechanisms

This compound and related compounds from cinnamon exhibit significant anti-inflammatory properties. The underlying mechanisms involve the modulation of key inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the Toll-like receptor (TLR) signaling cascade.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Cinnamaldehyde has been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade.[10] This is a likely mechanism contributing to the anti-inflammatory effects of this compound.

Modulation of Toll-Like Receptor (TLR) Signaling

TLRs are key pattern recognition receptors that initiate innate immune responses. Studies on cinnamon extracts have demonstrated an inhibitory effect on TLR2 and TLR4 signaling pathways.[11][12][13] Specifically, components of cinnamon have been shown to mitigate the phosphorylation of Akt and IκBα, key downstream mediators in the TLR signaling cascade.[11][12]

Signaling Pathway Diagram: Anti-inflammatory Action

Experimental Protocols

Isolated Rat Aorta Contraction Assay

This protocol is used to assess the effect of this compound on vascular smooth muscle contraction induced by the TP receptor agonist U-46619.

-

Tissue Preparation: Euthanize a male Wistar rat and excise the thoracic aorta.[14][15] Place the aorta in cold Krebs-Henseleit solution.[14] Carefully remove adhering connective and adipose tissue.[14] Cut the aorta into rings of 2-4 mm in length.[14]

-

Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[14][15][16] Apply a resting tension of 1.5-2 grams and allow the tissue to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.[14][16]

-

Viability and Endothelium Integrity Check: Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check tissue viability.[16] To check endothelium integrity, pre-contract the tissue with phenylephrine and then add acetylcholine to induce relaxation.

-

Experimental Procedure: After a washout period and return to baseline, incubate the aortic rings with varying concentrations of this compound or vehicle for a specified period.

-

Concentration-Response Curve: Add cumulative concentrations of U-46619 to the organ bath to construct a concentration-response curve.[14][16] Record the isometric tension after each addition.

-

Data Analysis: Plot the concentration-response curves and calculate the pA2 value for this compound to quantify its antagonistic potency.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.

-

Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from a healthy human volunteer or animal into a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.[17] Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes.[16][17]

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.

-

Aggregation Measurement: Place a cuvette containing PRP and a stir bar into a light transmission aggregometer and calibrate with PRP (0% aggregation) and PPP (100% aggregation).[16]

-

Inhibition Assay: Pre-incubate the PRP with various concentrations of this compound or vehicle for a specified time at 37°C.

-

Induction of Aggregation: Add a platelet agonist (e.g., U-46619, arachidonic acid, collagen) to the cuvette to induce aggregation and record the change in light transmission over time.

-

Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound and determine the IC50 value.

Conclusion

This compound exerts its primary pharmacological effects through a dual mechanism of inhibiting thromboxane A2 synthase and competitively antagonizing the thromboxane A2 receptor. This leads to potent anti-platelet and vasodilatory actions. Furthermore, emerging evidence suggests that this compound possesses significant neuroprotective and anti-inflammatory properties, likely mediated through its antioxidant capacity and its ability to modulate key signaling pathways such as NF-κB and TLRs. The multifaceted mechanism of action of this compound makes it a promising lead compound for the development of novel therapeutics for cardiovascular, neurodegenerative, and inflammatory diseases. Further research is warranted to fully elucidate its complex signaling interactions and to translate these preclinical findings into clinical applications.

References

- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound, a novel dual inhibitor of thromboxane synthase and thromboxane A2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of this compound, a novel dual inhibitor of thromboxane synthase and thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel thromboxane A2 receptor antagonist, isolated from Cinnamomum philippinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 6. researchgate.net [researchgate.net]

- 7. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 8. The neuroprotective mechanism of cinnamaldehyde against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Neuroprotective Effects of Cinnamic Aldehyde in an MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways. | Semantic Scholar [semanticscholar.org]

- 13. Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. reprocell.com [reprocell.com]

- 16. benchchem.com [benchchem.com]

- 17. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamophilin: A Technical Guide to its Discovery, Isolation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamophilin, a novel lignan first isolated from the roots of Cinnamomum philippinense, has demonstrated a range of promising pharmacological activities, positioning it as a molecule of significant interest for drug discovery and development.[1] This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound. It details the experimental protocols for its extraction and purification, summarizes its quantitative bioactivity, and elucidates its mechanisms of action, particularly its role as a dual inhibitor of thromboxane A2 (TXA2) synthase and receptor, and its neuroprotective effects against glutamate-induced excitotoxicity. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic applications of this potent natural product.

Discovery and Sourcing

This compound was first discovered and isolated from the roots of Cinnamomum philippinense (Merr.) C.E.Chang, a plant belonging to the Lauraceae family.[1] This evergreen tree is native to the Philippines and is also found in the southern part of Taiwan.[2][3] The initial investigation into the chemical constituents of the roots of this plant led to the identification of this compound, along with other known compounds.[1] Further studies have also isolated other classes of compounds, including alkaloids, from the same plant, highlighting its rich phytochemical profile.[2][3]

Experimental Protocols

While the seminal paper by Wu et al. (1994) provides the foundational work, detailed experimental protocols can be adapted from methodologies used for isolating similar compounds from the roots of C. philippinense. The following protocol is a comprehensive representation of the likely steps for the isolation and purification of this compound.

Plant Material Collection and Preparation

-

Collection: The roots of Cinnamomum philippinense are collected and authenticated by a plant taxonomist.

-

Preparation: The collected roots are air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. Once thoroughly dried, the roots are pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Maceration: The powdered root material (e.g., 3.7 kg) is subjected to exhaustive extraction with methanol (e.g., 6 x 5 L) at room temperature.[2]

-

Concentration: The resulting methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.[2]

Fractionation and Isolation

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with a nonpolar solvent such as chloroform or n-hexane to separate compounds based on polarity.[2]

-

Column Chromatography: The chloroform-soluble fraction, which is expected to contain this compound, is subjected to silica gel column chromatography.[2]

-

Fraction Collection and Analysis: Fractions are collected systematically and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

Purification: Fractions containing this compound are pooled and may require further purification steps, such as preparative TLC, to achieve high purity.[2]

Structural Elucidation

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMBC) experiments are conducted to determine the complete chemical structure and stereochemistry of this compound.[3]

Quantitative Data Summary

This compound exhibits potent biological activity, particularly as an inhibitor of the thromboxane A2 pathway. The following table summarizes the key quantitative data reported in the literature.

| Biological Target | Assay | Test System | Parameter | Value | Reference |

| Thromboxane A2 Receptor | U-46619-induced platelet aggregation | Human platelet-rich plasma | IC50 | 3.0 ± 0.4 µM | Yu et al., 1994 |

| Thromboxane A2 Receptor | U-46619-induced aortic contraction | Rat aorta | pA2 | 7.3 ± 0.2 | Yu et al., 1994 |

| Thromboxane A2 Receptor | U-46619-induced tracheal contraction | Guinea-pig trachea | pA2 | 5.2 ± 0.1 | Yu et al., 1994 |

| Thromboxane Synthase | Arachidonic acid-induced platelet aggregation | Human platelet-rich plasma | IC50 | 5.0 ± 0.4 µM | Yu et al., 1994 |

| Collagen-induced platelet aggregation | Human platelet-rich plasma | IC50 | 5.6 ± 0.6 µM | Yu et al., 1994 | |

| Neuroprotection | Glutamate-induced neuronal death | Primary cortical neurons | Effective Concentration | 1-10 µM | Tai et al., 2019 |

Signaling Pathways and Mechanisms of Action

Dual Inhibition of the Thromboxane A2 Pathway

This compound's primary mechanism of action is the dual inhibition of thromboxane A2 (TXA2) synthase and the thromboxane A2 receptor. This dual action makes it a particularly effective antiplatelet and vasorelaxant agent.

-

Inhibition of Thromboxane Synthase: this compound inhibits the synthesis of TXA2 from its precursor, prostaglandin H2.

-

Antagonism of the Thromboxane A2 Receptor: this compound acts as a competitive antagonist at the TXA2 receptor, preventing the binding of TXA2 and subsequent downstream signaling. This blockade inhibits the rise in intracellular calcium ([Ca2+]) and the formation of inositol monophosphate, which are critical for platelet aggregation and smooth muscle contraction.

Neuroprotection Against Glutamate-Induced Excitotoxicity

This compound has also been shown to protect neurons from glutamate-induced excitotoxicity.[4] Excessive glutamate leads to the overactivation of glutamate receptors, particularly NMDA receptors, causing a massive influx of calcium ions. This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death. This compound has been observed to reduce glutamate-stimulated neuronal death in a concentration-dependent manner.[4] While the precise molecular targets for this neuroprotective effect are still under investigation, it is hypothesized that this compound may modulate downstream pathways activated by calcium influx, thereby mitigating the damaging effects of glutamate.

Experimental Workflow Overview

The overall workflow from plant material to biological characterization of this compound follows a standard natural product drug discovery pipeline.

Conclusion and Future Directions

This compound, a lignan isolated from Cinnamomum philippinense, presents a compelling profile for further drug development. Its dual-action on the thromboxane A2 pathway suggests significant potential in the treatment of cardiovascular and thrombotic diseases. Furthermore, its neuroprotective properties open avenues for its investigation in the context of neurodegenerative disorders characterized by excitotoxicity.

Future research should focus on several key areas:

-

Total Synthesis: Development of a scalable and efficient total synthesis of this compound to ensure a consistent and reliable supply for preclinical and clinical studies.

-

In Vivo Studies: Comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of thrombosis and neurodegeneration.

-

Mechanism of Neuroprotection: Further elucidation of the precise molecular targets and signaling pathways involved in this compound's neuroprotective effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogues to identify key structural features for enhanced potency and selectivity.

References

Cinnamophilin: A Comprehensive Technical Guide on its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamophilin, a lignan isolated from Cinnamomum philippinense, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth overview of its chemical structure, key physicochemical properties, and multifaceted biological activities. This compound is characterized by its dual antagonism of the thromboxane A2 receptor and inhibition of thromboxane synthase, alongside its potent voltage-dependent calcium and sodium channel blocking effects. Furthermore, it exhibits notable antioxidant and neuroprotective properties. This document consolidates quantitative bioactivity data, details the experimental protocols for assessing its primary pharmacological effects, and presents visual diagrams of its mechanism of action and related experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is a lignan with the molecular formula C20H24O5 and a molecular weight of 344.4 g/mol .[1][2] Its systematic IUPAC name is (2R,3S)-1,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutan-1-one.[1] The chemical structure of this compound is presented below.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | (2R,3S)-1,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutan-1-one | [1] |

| Molecular Formula | C20H24O5 | [1][2] |

| Molecular Weight | 344.4 g/mol | [1][2] |

| CAS Number | 154677-96-0 | [1][2] |

| PubChem CID | 169883 | [1] |

| ChEMBL ID | CHEMBL3638037 | [1] |

| Canonical SMILES | CC(C(C(=O)C1=CC(=C(C=C1)O)OC)C)CC2=CC(=C(C=C2)O)OC | [1] |

| InChI Key | FPJCOLPRFZWPHM-QWHCGFSZSA-N | [1] |

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological activities, with its primary mechanisms centered around the modulation of the arachidonic acid cascade and ion channel function.

Dual Inhibition of Thromboxane A2 Receptor and Thromboxane Synthase

This compound is a potent dual inhibitor of thromboxane A2 (TXA2) synthase and a competitive antagonist of the thromboxane A2 (TP) receptor.[3] This dual action effectively blocks the pro-aggregatory and vasoconstrictive effects of TXA2.

This compound competitively binds to the TP receptor, preventing the binding of the endogenous agonist TXA2. This antagonism inhibits the downstream signaling cascade, which involves the activation of phospholipase C (PLC), leading to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, there is a reduction in the mobilization of intracellular calcium (Ca2+) and a decrease in protein kinase C (PKC) activation, ultimately suppressing platelet aggregation and smooth muscle contraction.[3] Simultaneously, this compound inhibits thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2, further reducing the levels of this potent mediator.

Voltage-Dependent Ion Channel Blocking Activity

This compound has been shown to block voltage-dependent sodium (Na+) and calcium (Ca2+) channels in cardiac myocytes.[1] This activity contributes to its antiarrhythmic potential.

By physically occluding or allosterically modifying the ion channel pores, this compound reduces the influx of Na+ and Ca2+ ions during cellular depolarization. The blockade of Na+ channels can slow the upstroke of the action potential, while the blockade of L-type Ca2+ channels can shorten the plateau phase and reduce the force of contraction.

Antioxidant and Neuroprotective Effects

This compound acts as a free radical scavenger, which underlies its antioxidant and neuroprotective properties. It has been demonstrated to reduce oxidative damage and protect against transient focal cerebral ischemia in animal models.

The phenolic hydroxyl groups in the structure of this compound can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating damaging free radical chain reactions. This antioxidant activity helps to mitigate cellular damage in conditions of oxidative stress, such as ischemic injury.

Quantitative Bioactivity Data

The biological activities of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and antagonist affinity (pA2) values.

Table 2: IC50 Values for this compound

| Biological Activity | Experimental Model | IC50 (µM) | Reference(s) |

| Platelet Aggregation Inhibition (induced by Arachidonic Acid) | Human platelet-rich plasma | 5.0 ± 0.4 | [3] |

| Platelet Aggregation Inhibition (induced by Collagen) | Human platelet-rich plasma | 5.6 ± 0.6 | [3] |

| Platelet Aggregation Inhibition (induced by U-46619) | Human platelet-rich plasma | 3.0 ± 0.4 | [3] |

| Sodium Inward Current (INa) Inhibition | Single rat ventricular cells | 10.0 ± 0.4 | [1] |

| Calcium Inward Current (ICa) Inhibition | Single rat ventricular cells | 9.5 ± 0.3 | [1] |

| Potassium Outward Current (Integral) Inhibition | Single rat ventricular cells | 4.8 - 7.1 | [1] |

Table 3: pA2 Values for Thromboxane A2 Receptor Antagonism by this compound

| Experimental Model | pA2 | Reference(s) |

| Human Platelets (U-46619-induced aggregation) | 7.3 ± 0.2 | [3] |

| Rat Aorta (U-46619-induced contraction) | 6.3 ± 0.1 | [3] |

| Guinea-pig Trachea (U-46619-induced contraction) | 5.2 ± 0.2 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isolation and Purification of this compound

This compound is isolated from the roots of Cinnamomum philippinense. A general procedure is as follows:

-

Extraction: Air-dried and powdered roots of C. philippinense are extracted exhaustively with methanol at room temperature.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Purification: Fractions containing this compound are further purified by repeated column chromatography and preparative thin-layer chromatography to yield the pure compound.[4]

Thromboxane A2 Receptor Antagonism Assay (Platelet Aggregation)

This assay determines the ability of this compound to inhibit platelet aggregation induced by a TP receptor agonist.

-

Preparation of Platelet-Rich Plasma (PRP): Human venous blood is collected into tubes containing sodium citrate as an anticoagulant. The blood is centrifuged at a low speed to obtain PRP.

-

Incubation: PRP is pre-incubated with various concentrations of this compound or vehicle (control) at 37°C for a specified time.

-

Induction of Aggregation: Platelet aggregation is induced by the addition of a submaximal concentration of the TP receptor agonist U-46619.

-

Measurement: The change in light transmission, which is proportional to the degree of platelet aggregation, is monitored using a platelet aggregometer.

-

Data Analysis: The percentage inhibition of aggregation by this compound is calculated relative to the control. The IC50 value is determined from the concentration-response curve. For pA2 value determination, Schild analysis is performed using concentration-response curves of U-46619 in the presence of different concentrations of this compound.[3]

Voltage-Dependent Ion Channel Blocking Assay (Whole-Cell Patch Clamp)

This technique is used to measure the effect of this compound on ionic currents in isolated cardiomyocytes.

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from rat hearts.

-

Patch Clamp Recording: The whole-cell configuration of the patch-clamp technique is used. A glass micropipette filled with an internal solution is sealed onto the membrane of a single myocyte.

-

Voltage Protocol: To measure specific ion currents (e.g., ICa or INa), specific voltage protocols are applied. For ICa, the cell may be held at a potential that inactivates Na+ channels (e.g., -40 mV) and then depolarized to various test potentials. For INa, the cell is typically held at a more negative potential (e.g., -80 mV) and then depolarized.

-

Drug Application: this compound is applied to the cell via the extracellular solution.

-

Data Acquisition and Analysis: The ionic currents are recorded before and after the application of this compound. The percentage of current inhibition is calculated, and the IC50 is determined from the concentration-response curve.[1]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the free radical scavenging capacity of this compound.

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with this compound. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a diverse pharmacological profile. Its dual action on the thromboxane pathway, coupled with its ability to block key cardiac ion channels and mitigate oxidative stress, highlights its therapeutic potential in cardiovascular and neuroprotective applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a lead compound in drug discovery programs. The provided visualizations of its mechanisms of action and experimental workflows are intended to aid in the conceptual understanding and practical design of future studies.

References

- 1. Ionic mechanisms for the antiarrhythmic action of this compound in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Pharmacological characterization of this compound, a novel dual inhibitor of thromboxane synthase and thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Cinnamophilin: A Comprehensive Technical Guide on its Antagonism of the Thromboxane A2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamophilin, a lignan isolated from Cinnamomum philippinense, has demonstrated significant potential as a therapeutic agent through its potent antagonism of the thromboxane A2 (TXA2) receptor. This technical guide provides an in-depth analysis of this compound's pharmacological profile, focusing on its mechanism of action as a TXA2 receptor antagonist. It consolidates quantitative data from various in vitro and in vivo studies, details the experimental methodologies used to characterize its activity, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic applications of this compound and the broader field of TXA2 receptor modulation.

Introduction

Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a crucial role in hemostasis and thrombosis.[1] Synthesized from arachidonic acid by the sequential action of cyclooxygenase and thromboxane synthase, TXA2 exerts its effects by binding to the G protein-coupled thromboxane A2 receptor (TP receptor).[1] Activation of the TP receptor triggers a cascade of intracellular signaling events, primarily through Gq and G12/13 proteins, leading to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.[1][2] Consequently, antagonism of the TXA2 receptor is a promising therapeutic strategy for the prevention and treatment of cardiovascular and thrombotic diseases.[3][4]

This compound has emerged as a compelling natural compound with significant TXA2 receptor antagonist activity.[5][6] In addition to its receptor blocking properties, it also exhibits inhibitory effects on thromboxane synthase, presenting a dual mechanism of action that enhances its therapeutic potential.[6] This guide will explore the multifaceted pharmacological effects of this compound, providing a detailed overview of its interaction with the TXA2 receptor and its downstream consequences.

Quantitative Pharmacological Data

The antagonist potency of this compound has been quantified across various experimental models. The following tables summarize the key inhibitory concentrations (IC50) and antagonist affinity (pA2) values reported in the literature.

Table 1: IC50 Values of this compound for Inhibition of Platelet Aggregation

| Inducing Agent | Platelet Source | IC50 (µM) | Reference |

| Arachidonic Acid | Human | 5.0 ± 0.4 | [6] |

| Collagen | Human | 5.6 ± 0.6 | [6] |

| U-46619 | Human | 3.0 ± 0.4 | [6] |

Table 2: pA2 Values of this compound for TXA2 Receptor Antagonism

| Tissue Preparation | Agonist | pA2 Value | Reference |

| Human Platelet-Rich Plasma | U-46619 | 7.3 ± 0.2 | [6] |

| Rat Aortic Rings | U-46619 | 6.3 ± 0.1 | [6] |

| Guinea-Pig Tracheal Rings | U-46619 | 5.2 ± 0.2 | [6] |

| Rabbit Platelets | U-46619 | 6.3 ± 0.3 | [5] |

| Rat Aorta | U-46619 | 7.3 ± 0.2 | [5] |

| Guinea-Pig Trachea | U-46619 | 5.2 ± 0.1 | [5] |

Note: A specific Ki value for this compound binding to the TXA2 receptor was not found in the reviewed literature.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through competitive antagonism of the TXA2 receptor.[5][6] This binding prevents the endogenous ligand, TXA2, from activating the receptor and initiating downstream signaling cascades. The TP receptor couples to at least two major G protein families: Gq and G12/13.[1][2]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in platelet activation and smooth muscle contraction.[1][2] this compound has been shown to suppress the U-46619-induced formation of [3H]-inositol monophosphate and the rise in intracellular Ca2+ in human platelets.[6]

-

G12/G13 Pathway: Coupling of the TP receptor to G12/G13 proteins activates the small GTPase Rho.[7][8] The Rho/Rho-kinase pathway plays a critical role in regulating vascular tone, platelet shape change, and smooth muscle cell proliferation.[7][9]

The dual inhibitory action of this compound on both the TXA2 receptor and thromboxane synthase provides a comprehensive blockade of the TXA2 signaling axis.[6] By inhibiting thromboxane synthase, this compound reduces the production of TXA2, thereby decreasing the agonist available to stimulate the TP receptor.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's activity as a TXA2 receptor antagonist. These represent standard protocols and may require optimization for specific laboratory conditions.

Isometric Contraction Measurement in Isolated Rat Aortic Rings

This ex vivo assay assesses the effect of this compound on vasoconstriction induced by a TXA2 mimetic.[10][11]

Protocol:

-

Tissue Preparation: Euthanize a male Wistar rat and excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11). Carefully remove adhering connective and adipose tissue. Cut the aorta into 3-4 mm wide rings.

-

Mounting: Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

-

Equilibration: Apply a resting tension of 2 g to the rings and allow them to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

-

Viability Test: After equilibration, contract the rings with 60 mM KCl. After washing and returning to baseline, the tissue is considered viable.

-

Experimental Procedure:

-

Pre-incubate the aortic rings with various concentrations of this compound or vehicle for 20-30 minutes.

-

Generate a cumulative concentration-response curve for the TXA2 mimetic, U-46619 (e.g., 1 nM to 1 µM).

-

Record the isometric contractions using a data acquisition system.

-

-

Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by KCl. The pA2 value for this compound is calculated using a Schild plot analysis.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration following TXA2 receptor activation.[12][13]

Protocol:

-

Cell Preparation: Culture human platelets or a cell line expressing the human TP receptor (e.g., HEK293-TP) in appropriate media.

-

Dye Loading:

-

Resuspend the cells in a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with the salt solution to remove extracellular dye.

-

-

Experimental Procedure:

-

Resuspend the Fura-2-loaded cells to a suitable density.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Place the cell suspension in a fluorometer cuvette with stirring or in a microplate for use in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add the TXA2 agonist U-46619 to stimulate the cells.

-

Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.

-

-

Data Analysis: The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. The inhibitory effect of this compound is calculated as the percentage reduction in the peak fluorescence ratio compared to the control.

In Vivo Model of Pulmonary Thromboembolism

This in vivo model evaluates the protective effect of this compound against thrombosis induced by platelet activators.[14][15][16]

Protocol:

-

Animal Preparation: Use male ICR mice (20-25 g). Administer this compound or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined time before the thrombotic challenge.

-

Thrombotic Challenge: Anesthetize the mice (e.g., with a ketamine/xylazine mixture). Inject a thrombogenic mixture of collagen (e.g., 0.8 mg/kg) and epinephrine (e.g., 60 µg/kg) into the tail vein.

-

Endpoint Measurement:

-

Mortality: Record the number of surviving animals within a specified timeframe (e.g., 30 minutes) after the injection.

-

Platelet Count: At a specific time point post-injection (e.g., 2 minutes), collect blood via cardiac puncture to determine the circulating platelet count. A smaller drop in platelet count in the treated group compared to the control group indicates an antithrombotic effect.

-

Histology: Euthanize the animals at a specific time point, perfuse the lungs with saline, and fix them in formalin. Embed the lungs in paraffin, section, and stain with hematoxylin and eosin to visualize and quantify pulmonary thrombi.

-

-

Data Analysis: Compare the survival rates, changes in platelet counts, and the number and size of pulmonary thrombi between the this compound-treated and control groups.

Conclusion

This compound presents a compelling profile as a dual-action antagonist of the thromboxane A2 pathway, inhibiting both the TXA2 receptor and thromboxane synthase. The quantitative data clearly demonstrate its potent inhibitory effects on platelet aggregation and vasoconstriction in various preclinical models. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel TXA2 receptor antagonists. The elucidated signaling pathways highlight the critical nodes at which this compound exerts its therapeutic effects. For drug development professionals, this compound represents a promising lead compound for the development of novel anti-thrombotic agents. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in more advanced preclinical and clinical settings.

References

- 1. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cinnamon: A Multifaceted Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. This compound, a novel thromboxane A2 receptor antagonist, isolated from Cinnamomum philippinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of this compound, a novel dual inhibitor of thromboxane synthase and thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. opendata.uni-halle.de [opendata.uni-halle.de]

- 8. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential regulation of RhoA-mediated signaling by the TPalpha and TPbeta isoforms of the human thromboxane A2 receptor: independent modulation of TPalpha signaling by prostacyclin and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reprocell.com [reprocell.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ionbiosciences.com [ionbiosciences.com]

- 13. hellobio.com [hellobio.com]

- 14. Mouse antithrombotic assay. Inhibition of platelet thromboembolism by disintegrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Cinnamophilin: An In-Depth Technical Guide to its In Vitro Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamophilin, a lignan compound, has demonstrated significant potential as a novel antioxidant and cytoprotective agent. This technical guide provides a comprehensive overview of its in vitro antioxidant and free radical scavenging properties, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand and potentially explore the therapeutic applications of this compound in mitigating oxidative stress-related pathologies.

Data Presentation: Quantitative Antioxidant and Free Radical Scavenging Activities

The antioxidant capacity of this compound has been quantified through various in vitro assays, demonstrating its efficacy in inhibiting lipid peroxidation and scavenging a range of reactive oxygen species (ROS). The following tables summarize the key quantitative data.

Table 1: Inhibition of Lipid Peroxidation by this compound

| Assay System | IC50 Value (µM) | Source |

| Non-enzymatic iron-induced lipid peroxidation in rat brain homogenates | 8.0 ± 0.7 | [1] |

| Iron ion/ADP/ascorbate-initiated rat liver mitochondrial lipid peroxidation | 17.7 ± 0.2 | [1] |

| NADPH-dependent microsomal lipid peroxidation | 3.4 ± 0.1 | [1] |

Table 2: Free Radical Scavenging Activity of this compound

| Free Radical | Assay Method | Observation | Source |

| 1,1-diphenyl-2-picrylhydrazyl (DPPH) | DPPH radical test | Marked free radical scavenging capacity | [1] |

| 2,2'-azo-bis(2-amidinopropane) dihydrochloride-derived peroxyl radical | Peroxyl radical test | Marked free radical scavenging capacity | [1] |

| Superoxide anions (O₂⁻) | Xanthine/xanthine oxidase system | Reactive toward superoxide anions | [1] |

| Copper-catalyzed oxidation of human LDL | Fluorescence intensity and TBARS formation | Inhibited in a concentration-dependent manner | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's antioxidant properties.

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[2]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.[3]

-

Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. From this stock, create a series of dilutions to be tested.[3] A similar dilution series should be prepared for the positive control.

-

Assay Protocol:

-

In a 96-well microplate, add 100 µL of each concentration of the this compound sample solutions to different wells.

-

Add 100 µL of each concentration of the standard antioxidant solutions to different wells.

-

For the control well, add 100 µL of methanol.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Mix the contents of the wells thoroughly.[3]

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control)) x 100] Where:

-

Abs_control is the absorbance of the control (DPPH solution without the sample).

-

Abs_sample is the absorbance of the sample with the DPPH solution.[3]

-

-

IC50 Value Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or phosphate-buffered saline (PBS)

-

Test compound (this compound)

-

Positive control (e.g., Trolox, Ascorbic Acid)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.[4]

-

-

Preparation of Working Solution: Before the assay, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[3]

-

Preparation of Test Samples: Prepare a stock solution of this compound and a positive control in a suitable solvent and create a series of dilutions.[3]

-

Assay Protocol:

-

In a 96-well microplate, add 20 µL of each concentration of the this compound sample solutions to different wells.

-

Add 20 µL of each concentration of the standard antioxidant solutions to different wells.

-

For the control well, add 20 µL of the solvent used for the samples.

-

Add 180 µL of the diluted ABTS•+ solution to all wells and mix thoroughly.[3]

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.[4]

-

Measurement: Measure the absorbance of each well at 734 nm.[3]

-

Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control)) x 100] Where:

-

Abs_control is the absorbance of the control (ABTS•+ solution without the sample).

-

Abs_sample is the absorbance of the sample with the ABTS•+ solution.[3]

-

-

IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

Superoxide Radical (O₂⁻) Scavenging Assay (Xanthine/Xanthine Oxidase System)

This assay measures the ability of an antioxidant to scavenge superoxide radicals generated by the xanthine/xanthine oxidase system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a blue formazan product, which is measured spectrophotometrically. The presence of a superoxide scavenger will inhibit this reaction.

Materials:

-

Xanthine

-

Xanthine Oxidase (XO)

-

Nitroblue tetrazolium (NBT)

-

Phosphate buffer (pH 7.5)

-

Test compound (this compound)

-

Positive control (e.g., Allopurinol)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a solution of xanthine (e.g., 100 µM) in phosphate buffer.

-

Prepare a solution of NBT (e.g., 600 µM) in phosphate buffer.

-

Prepare a solution of xanthine oxidase (e.g., 0.045 units/mL) in phosphate buffer. Keep the enzyme solution on ice.[5]

-

-

Assay Protocol:

-

The reaction mixture should contain the test solution (this compound at various concentrations), phosphate buffer, xanthine solution, and NBT solution.

-

Initiate the reaction by adding the xanthine oxidase solution.

-

A blank solution should be prepared in the same way but without the enzyme.[5]

-

-

Incubation: Incubate the reaction mixture at 25°C for 10 minutes.[5]

-

Measurement: Measure the absorbance of the reaction mixture at 560 nm against the blank.[5]

-

Calculation of Scavenging Activity: The percentage of superoxide radical scavenging activity is calculated by comparing the absorbance of the sample to the control (reaction mixture without the sample).

-

IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)

This assay evaluates the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The hydroxyl radicals can be detected by their reaction with a detector molecule, leading to a measurable change (e.g., color or fluorescence).

Materials:

-

Ferrous sulfate (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

Detector molecule (e.g., salicylic acid, catechol)

-

Buffer solution

-

Test compound (this compound)

-

Positive control (e.g., Mannitol, Thiourea)

-

Spectrophotometer

Procedure (using salicylic acid as detector):

-

Preparation of Reagents: Prepare aqueous solutions of FeSO₄ (e.g., 9 mmol/L), H₂O₂ (e.g., 9 mmol/L), and salicylic acid in ethanol (e.g., 9 mmol/L).[6]

-

Assay Protocol:

-

In a test tube, mix the this compound sample solution with the FeSO₄ solution and the salicylic acid-ethanol solution.

-

Initiate the reaction by adding the H₂O₂ solution.[6]

-

-

Incubation: Incubate the mixture at 37°C for 30 minutes.[6]

-

Measurement: Measure the absorbance of the mixture at 510 nm.[6]

-

Calculation of Scavenging Activity: The scavenging activity is calculated by comparing the absorbance of the sample to a control that does not contain the sample. A sample blank without H₂O₂ should also be measured.[6]

-

IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for in vitro antioxidant assays and a potential signaling pathway involved in the antioxidant action of compounds like this compound.

Caption: General workflow for in vitro antioxidant capacity assays.

Caption: Potential Nrf2-mediated antioxidant signaling pathway.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. benchchem.com [benchchem.com]

- 4. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of antioxidant and xanthine oxidase inhibitory activity of different solvent extracts of leaves of Citrullus colocynthis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Neuroprotective Potential of Cinnamophilin: A Technical Whitepaper on Initial Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamophilin, a novel neolignan compound, has emerged as a promising candidate for neuroprotection in the context of ischemic stroke. Initial preclinical studies have demonstrated its significant efficacy in reducing neuronal damage and improving functional outcomes in both in vivo and in vitro models of cerebral ischemia. The primary mechanisms underlying these protective effects appear to be rooted in its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the foundational research on this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the implicated signaling pathways.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of pathological events including excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal cell death and neurological deficits. The therapeutic window for current interventions is narrow, highlighting the urgent need for novel neuroprotective agents. This compound ([8R, 8'S]-4, 4'-dihydroxy-3, 3'-dimethoxy-7-oxo-8, 8'-neolignan) has been identified as a compound with significant neuroprotective potential. This document synthesizes the initial findings from preclinical studies investigating its effects.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in several key studies. The following tables summarize the significant findings from in vivo and in vitro experiments.

Table 1: In Vivo Neuroprotective Effects of this compound in Animal Models of Transient Focal Cerebral Ischemia

| Parameter | Animal Model | This compound Treatment | Outcome | Reference |

| Gray Matter Damage | Sprague-Dawley Rats (transient Middle Cerebral Artery Occlusion for 90 mins) | 80 mg/kg, IV at reperfusion | - 31.6% reduction at 7 days post-insult- 34.9% reduction at 21 days post-insult | [1][2] |

| Axonal Damage | Sprague-Dawley Rats (transient Middle Cerebral Artery Occlusion for 90 mins) | 80 mg/kg, IV at reperfusion | - 46.3% - 68.6% reduction at 7 and 21 days post-insult | [1][2] |

| Myelin Damage | Sprague-Dawley Rats (transient Middle Cerebral Artery Occlusion for 90 mins) | 80 mg/kg, IV at reperfusion | - 25.2% - 28.1% reduction at 7 and 21 days post-insult | [1][2] |

| Brain Infarction | Mice (transient Middle Cerebral Artery Occlusion) | 20-80 mg/kg, IP 15 min before occlusion | - 33% - 46% reduction | [1][3] |

| Brain Infarction | Mice (transient Middle Cerebral Artery Occlusion) | 80 mg/kg, IP 2h after occlusion | - 43% reduction | [1][3] |

| Brain Infarction | Rats (transient focal cerebral ischemia) | 80 mg/kg, 2, 4, or 6h post-insult | - 34% - 43% reduction | [4] |

| Sensorimotor Outcomes | Sprague-Dawley Rats (transient Middle Cerebral Artery Occlusion for 90 mins) | 80 mg/kg, IV at reperfusion | - Significant improvement up to 21 days post-insult | [2] |

Table 2: In Vitro Neuroprotective Effects of this compound

| Parameter | In Vitro Model | This compound Treatment | Outcome | Reference |

| Neuronal Damage | Rat Organotypic Hippocampal Slices (Oxygen-Glucose Deprivation) | 10-30 µM, 2, 4, or 6h post-insult | - Significant reduction in neuronal damage | [4] |

| TNF-α Production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 and BV2 cells | Not specified | - Significant inhibition | [4] |

| Nitrite/Nitrate Production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 and BV2 cells | Not specified | - Significant inhibition | [4] |

| IL-6 Production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 and BV2 cells | Not specified | - Significant inhibition | [4] |

Experimental Protocols

The following sections detail the methodologies employed in the initial studies on this compound's neuroprotective effects.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is a widely used surgical procedure to mimic ischemic stroke in rodents.

-

Animal Subjects: Adult male Sprague-Dawley rats (240-290 g) or mice were used.[1][2]

-

Anesthesia: Animals were anesthetized with halothane (1.0-1.5%).[2]

-

Surgical Procedure:

-

A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated and dissected.

-

A nylon monofilament suture (4-0 for rats) with a rounded tip is introduced into the ECA lumen.

-

The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion is maintained for a specific duration (e.g., 90 minutes).[2]

-

Reperfusion is initiated by withdrawing the filament.

-

-

This compound Administration: this compound (e.g., 80 mg/kg) or vehicle was administered intravenously at the onset of reperfusion.[2]

-

Outcome Assessment:

-

Histopathology: Brains were harvested at specified time points (e.g., 7 or 21 days) and sectioned.[2] Infarct volume was determined using triphenyltetrazolium chloride (TTC) staining.

-

Immunohistochemistry: Sections were stained with antibodies against markers of axonal damage (phosphorylated component-H neurofilaments) and myelin damage (myelin basic protein).[2]

-

Neurological and Sensorimotor Function: Behavioral tests were conducted to assess functional deficits and recovery.[2]

-

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model simulates the ischemic conditions of stroke in a controlled in vitro environment.

-

Cell Culture: Organotypic hippocampal slice cultures from rats were prepared.[4][5]

-

OGD Procedure:

-

Cultures were transferred to a glucose-free medium.

-

The cultures were placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂).

-

The duration of OGD was typically 30-60 minutes.

-

-

Reperfusion: After OGD, the cultures were returned to a normoxic environment with a glucose-containing medium.

-

This compound Treatment: this compound (e.g., 10-30 µM) was added to the culture medium at various time points post-OGD (e.g., 2, 4, or 6 hours).[4]

-

Assessment of Neuronal Damage:

-

Propidium Iodide (PI) Staining: PI, a fluorescent dye that enters dead cells, was used to quantify neuronal death.

-

Lactate Dehydrogenase (LDH) Assay: The release of LDH from damaged cells into the culture medium was measured as an indicator of cytotoxicity.

-

Neuronal Viability Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan by mitochondrial dehydrogenases is quantified spectrophotometrically.

-

LDH Assay: As mentioned above, this assay quantifies the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.

Immunohistochemistry

-

Tissue Preparation: Brain tissue was fixed, cryoprotected, and sectioned.

-

Staining Procedure:

-

Sections were incubated with primary antibodies against specific markers (e.g., phosphorylated neurofilaments, myelin basic protein).

-

This was followed by incubation with a secondary antibody conjugated to a fluorescent tag or an enzyme for colorimetric detection.

-

Sections were then visualized under a microscope.

-

ELISA for Inflammatory Cytokines

-

Sample Collection: Cell culture supernatants or plasma samples were collected.

-

ELISA Procedure:

-

A microplate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) was used.

-

Samples and standards were added to the wells.

-

A detection antibody, often biotinylated, was then added.

-

Streptavidin-horseradish peroxidase (HRP) conjugate was added to bind to the biotinylated detection antibody.

-

A substrate solution was added, and the resulting color change was measured spectrophotometrically to determine the cytokine concentration.

-

Signaling Pathways

The neuroprotective effects of this compound are attributed to its ability to modulate key signaling pathways involved in oxidative stress and inflammation.

Antioxidant Signaling Pathway

This compound is believed to exert its antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the face of oxidative stress, this compound may promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which are crucial for cellular defense against oxidative damage.

Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.

Anti-inflammatory Signaling Pathway

This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4] This anti-inflammatory activity is likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli, such as those present during ischemic injury, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may interfere with this cascade, potentially by inhibiting IκB degradation, thereby preventing NF-κB activation and subsequent inflammation. Additionally, this compound may modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in regulating inflammatory responses.

Caption: Proposed mechanism of this compound's anti-inflammatory action via NF-κB inhibition.

Conclusion and Future Directions

The initial studies on this compound provide compelling evidence for its neuroprotective effects in the context of ischemic stroke. Its dual action as a potent antioxidant and anti-inflammatory agent, mediated through the modulation of the Nrf2 and NF-κB signaling pathways, makes it a strong candidate for further drug development.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within these signaling pathways.

-

Conducting dose-response studies to determine the optimal therapeutic concentration.

-

Evaluating its efficacy and safety in more advanced preclinical models of stroke.

-

Investigating its pharmacokinetic and pharmacodynamic properties to assess its suitability for clinical translation.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound for the treatment of ischemic stroke and other neurodegenerative disorders.

References

- 1. This compound reduces oxidative damage and protects against transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound offers prolonged neuroprotection against gray and white matter damage and improves functional and electrophysiological outcomes after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 4. Therapeutic window for this compound following oxygen-glucose deprivation and transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e-cep.org [e-cep.org]

Cinnamophilin: A Potential Neurotherapeutic Agent for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cinnamophilin, a neolignan compound, has emerged as a promising candidate for the treatment of various neurological disorders. Extensive preclinical research, predominantly in models of ischemic stroke, has demonstrated its potent neuroprotective, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its therapeutic potential, underlying mechanisms of action, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for neurological diseases.

Introduction to this compound

This compound is a naturally occurring lignan that has garnered significant interest for its pharmacological activities. Its neuroprotective effects are the most extensively studied, with compelling evidence from in vivo and in vitro models of cerebral ischemia. These studies have consistently shown that this compound can mitigate neuronal damage, reduce infarct volume, and improve functional outcomes. The therapeutic potential of this compound extends beyond stroke, with emerging evidence suggesting its relevance in other neurological conditions characterized by oxidative stress and neuroinflammation.

Neuroprotective Effects in Ischemic Stroke

The neuroprotective properties of this compound have been most robustly demonstrated in animal models of transient focal cerebral ischemia. Administration of this compound has been shown to significantly reduce brain damage and improve neurological function.

Quantitative Data on Neuroprotection

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in ischemic stroke models.

Table 1: Effect of this compound on Brain Infarction in a Mouse Model of Transient Middle Cerebral Artery Occlusion (MCAO)

| Treatment Group | Dose (mg/kg) | Reduction in Brain Infarction (%) |

| This compound (Pre-treatment) | 20 | 33%[1] |

| This compound (Pre-treatment) | 40 | 39%[1] |

| This compound (Pre-treatment) | 80 | 46%[1] |

| This compound (Post-treatment) | 80 | 43%[1] |

Table 2: Long-term Neuroprotective Effects of this compound in a Rat Model of Transient MCAO

| Outcome Measure | Day 7 Post-insult | Day 21 Post-insult |

| Reduction in Gray Matter Damage | 31.6% | 34.9% |

| Reduction in Axonal Damage | 46.3% - 68.6% | Not Reported |

| Reduction in Myelin Damage | 25.2% - 28.1% | Not Reported |

| Improvement in Sensorimotor Outcomes | Significant (p < .05) | Significant (p < .05) |

Potential Role in Other Neurological Disorders

While direct evidence for this compound in other neurological disorders is limited, the known pathological mechanisms of these diseases and the established anti-inflammatory and antioxidant properties of cinnamon compounds, including this compound, suggest a strong therapeutic rationale.

Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to neuroinflammation and neuronal death. Cinnamon extracts and their components have been shown to inhibit the aggregation of Aβ and tau proteins.[2][3][4] Cinnamaldehyde, a major component of cinnamon, has been demonstrated to protect against Aβ-induced neurotoxicity.[5] Given this compound's potent antioxidant and anti-inflammatory effects, it is plausible that it could offer neuroprotection in Alzheimer's disease by mitigating oxidative stress and the inflammatory response associated with Aβ pathology.

Parkinson's Disease

Parkinson's disease involves the progressive loss of dopaminergic neurons and the aggregation of α-synuclein. Cinnamon and its metabolite sodium benzoate have been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease.[6][7][8] The proposed mechanisms include the upregulation of neuroprotective proteins like Parkin and DJ-1 and the suppression of neuroinflammation.[6] Although direct studies with this compound are lacking, its ability to combat oxidative stress and inflammation suggests it could be beneficial in slowing the progression of Parkinson's disease.

Multiple Sclerosis

Multiple sclerosis (MS) is an autoimmune demyelinating disease of the central nervous system. Cinnamon has demonstrated therapeutic potential in experimental autoimmune encephalomyelitis (EAE), an animal model of MS.[9][10][11] Treatment with cinnamon has been shown to suppress T-cell proliferation and modulate the immune response, leading to reduced demyelination and inflammation.[9][10][11] The immunomodulatory and anti-inflammatory properties of cinnamon compounds suggest that this compound could play a role in managing the inflammatory cascades that drive MS pathology.

Mechanisms of Action: Key Signaling Pathways

This compound and related compounds exert their neuroprotective effects through the modulation of several key signaling pathways involved in inflammation and oxidative stress.

Inhibition of NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammation. In neurological disorders, the activation of NF-κB in glial cells leads to the production of pro-inflammatory cytokines and enzymes that contribute to neuronal damage. Cinnamon extracts and cinnamaldehyde have been shown to inhibit the activation of the NF-κB pathway.[12][13][14] This inhibition is a crucial mechanism underlying their anti-neuroinflammatory effects.

References

- 1. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The neuroprotective mechanism of cinnamaldehyde against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Anti-aggregation Effects of Phenolic Compounds on α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ppj.phypha.ir [ppj.phypha.ir]

- 11. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cinnamon ameliorates experimental allergic encephalomyelitis in mice via regulatory T cells: implications for multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Orally Administrated Cinnamon Extract Reduces β-Amyloid Oligomerization and Corrects Cognitive Impairment in Alzheimer's Disease Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Potent Bio-Pharmacological Landscape of Lignans from Cinnamomum Species: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Cinnamomum, a cornerstone of traditional medicine and culinary practices, is a rich reservoir of bioactive phytochemicals. Among these, lignans—a diverse class of polyphenolic compounds—have emerged as significant candidates for drug discovery due to their extensive pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of lignans isolated from various Cinnamomum species, with a focus on their anti-inflammatory, antioxidant, and cytotoxic properties. We present a synthesis of quantitative data, detailed experimental methodologies for key bioassays, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this promising area.

Introduction: Lignans from Cinnamon

Lignans are a major class of phytoestrogens derived from the oxidative dimerization of two phenylpropanoid units.[1] Found in various parts of plants, including the wood, bark, and seeds, they play a crucial role in plant defense.[2][3] In the Cinnamomum genus, a wealth of structurally diverse lignans has been identified, contributing significantly to the medicinal properties of these plants.[2][4] These compounds have garnered substantial interest for their potential therapeutic applications, ranging from cancer treatment to managing inflammatory and neurodegenerative diseases.[5][6] This guide will delve into the specific biological activities of lignans isolated from species such as C. bejolghota, C. osmophloeum, and C. cassia, providing the technical details necessary for their scientific evaluation.

Biological Activities and Quantitative Data

Lignans from Cinnamomum species exhibit a broad spectrum of biological effects. The most extensively studied activities include anticancer, anti-inflammatory, and antioxidant effects. This section summarizes the key findings and presents quantitative data for direct comparison.

Anticancer and Cytotoxic Activity